N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine
Description
Properties
CAS No. |
917906-68-4 |
|---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(2-propan-2-yloxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3OS/c1-10(2)19-13-6-4-3-5-12(13)18-14-11-7-8-20-15(11)17-9-16-14/h3-10H,1-2H3,(H,16,17,18) |
InChI Key |
DQPIGEHULMHOON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Isopropoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the thieno[2,3-d]pyrimidine core reacts with an isopropoxyphenyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thieno[2,3-d]pyrimidine core undergoes nucleophilic displacement at the C4 position, facilitated by electron-withdrawing substituents. For example, halogen atoms at C4 can be replaced by amines or alkoxy groups under mild conditions.
Alkylation and Acylation Reactions
The primary amine group at C4 participates in alkylation and acylation to modify biological activity or solubility.
Cross-Coupling Reactions
The bromine atom at C6 enables palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, to introduce alkynyl or aryl groups.
Hydrolysis and Oxidation
The isopropyloxy group on the phenyl ring is susceptible to acidic hydrolysis, while the thiophene ring can undergo oxidation.
Covalent Modification with Biomolecules
The compound’s propargylamine derivatives can form covalent bonds with cysteine residues in proteins, as observed in kinase inhibition studies.
| Target | Mechanism | Conditions | Outcome | Source |
|---|---|---|---|---|
| EGFR kinase | Thiol-Michael addition to Cys-797 | Physiological pH, 37°C | Irreversible inhibition (IC₅₀ < 50 nM) |
Key Structural Insights:
-
Thieno[2,3-d]pyrimidine Core : Enhances electrophilicity at C4 and C6, enabling nucleophilic and cross-coupling reactions.
-
Isopropyloxy Group : Provides steric bulk but can be cleaved to generate reactive phenolic intermediates.
-
Aromatic Amine : Serves as a site for derivatization (e.g., acylation, alkylation) to modulate bioactivity.
Scientific Research Applications
Medicinal Chemistry Applications
N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine has been investigated for its potential therapeutic effects in various medical conditions:
- Anticancer Activity : Research indicates that compounds within the thienopyrimidine class exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown promise in inhibiting cell proliferation in colon and lung cancer models .
- Antimicrobial Properties : Studies have demonstrated that thienopyrimidine derivatives can possess antimicrobial activity, potentially serving as effective agents against resistant bacterial strains .
- Anti-inflammatory Effects : Some compounds in this class have been evaluated for their ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Biological Research Applications
The compound is also valuable in biological research due to its ability to interact with specific molecular targets:
- Enzyme Inhibition : this compound can inhibit specific enzymes involved in disease pathways, making it a candidate for drug development aimed at diseases like hypertension and diabetes .
- Pharmacogenomics : Understanding how genetic variations affect the response to this compound can provide insights into personalized medicine approaches for treating diseases such as cancer and cardiovascular disorders .
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science:
- Organic Electronics : The unique electronic properties of thienopyrimidine derivatives make them suitable for research into organic semiconductors and photovoltaic materials, potentially leading to advancements in solar energy technologies.
- Nanomaterials : The compound's ability to form complexes with metals may open avenues for developing novel nanomaterials with applications in catalysis and drug delivery systems .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of thienopyrimidine derivatives on A431 vulvar epidermal carcinoma cells. The results indicated that certain derivatives significantly inhibited cell migration and invasion, highlighting their potential as therapeutic agents against aggressive cancer types .
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of thienopyrimidine compounds demonstrated effectiveness against multi-drug resistant bacterial strains. This study emphasizes the need for further exploration of these compounds as alternatives to traditional antibiotics .
Mechanism of Action
The mechanism of action of N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The thieno[2,3-d]pyrimidine core is known to interact with kinase enzymes, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- N-(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine (18b): Exhibits dual EGFR/HER2 inhibition (IC₅₀ = 12 nM for EGFR) and antiproliferative activity against leukemia cells .
- N-(4-(Phenylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (25): Inhibits PI5P4Kγ (IC₅₀ = 0.8 μM), a lipid kinase implicated in cancer metabolism .
Antiviral Activity
- IB-32 (N-(cyclopropyl(phenyl)methyl)thieno[2,3-d]pyrimidin-4-amine): Suppresses STAT3 signaling, inhibiting hepatitis C virus (HCV) replication (EC₅₀ = 0.3 μM) .
Antimicrobial Activity
- 7-(Phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine: Shows broad-spectrum activity against Bacillus subtilis and Aspergillus niger .
Comparison with Target Compound :
The isopropoxyphenyl group in the target compound may favor kinase inhibition (similar to ) but lacks the nitro or sulfonyl moieties critical for high-affinity ATP-binding pocket interactions. Its activity profile remains speculative without direct data.
Physicochemical Data
Key Trends :
- Methoxy/Isoalkoxy Groups : Increase lipophilicity but reduce crystallinity compared to sulfonyl derivatives .
- Polar Substituents (e.g., sulfonyl, nitro): Enhance water solubility via hydrogen bonding but may require formulation aids .
Challenges and Opportunities
- Selectivity : Derivatives with dual kinase inhibition (e.g., EGFR/HER2) face off-target risks, necessitating structural optimization .
- Drug-Likeness : The target compound’s isopropoxy group balances permeability and solubility but may require prodrug strategies for in vivo efficacy.
- Unexplored Targets: Thienopyrimidines with atypical substituents (e.g., ’s pyrazolo-pyrimidine hybrid) show promise for novel mechanisms .
Biological Activity
N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
1. Overview of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are heterocyclic compounds that have demonstrated a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties. The core structure provides a scaffold for various substitutions that can enhance potency and selectivity for specific biological targets.
Research indicates that thieno[2,3-d]pyrimidine derivatives can act as inhibitors of various kinases involved in critical signaling pathways. For instance, compounds from this class have shown significant inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.
Table 1: Inhibitory Activity Against VEGFR-2
3. Biological Evaluation
The compound this compound has been evaluated for its biological activity through various assays.
A. Anticancer Activity
In vitro studies have demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. For example, a derivative with a similar structure showed an IC50 value of approximately 0.16 µM against specific cancer cell lines .
B. Anti-inflammatory Properties
Compounds from this class have also been assessed for their anti-inflammatory effects. One study reported that derivatives exhibited significant inhibition of COX-2 enzyme activity with IC50 values comparable to standard anti-inflammatory drugs .
4. Structure-Activity Relationships (SAR)
The effectiveness of thieno[2,3-d]pyrimidine derivatives is highly dependent on their structural modifications. Key findings from SAR studies include:
- Substituents on the Phenyl Ring : Variations in the substituents on the phenyl ring significantly impact potency and selectivity for biological targets.
Table 2: SAR Findings
| Substituent | Effect on Activity | Reference |
|---|---|---|
| CF3 | Increased potency | |
| Naphthalene | Enhanced selectivity | |
| Alkyl groups | Diminished activity |
5. Case Studies
Several case studies highlight the potential applications of thieno[2,3-d]pyrimidine derivatives:
- VEGFR Inhibition : A series of compounds were synthesized and tested for VEGFR inhibition, leading to the identification of several potent inhibitors with low nanomolar IC50 values .
- Anti-cancer Efficacy : A derivative demonstrated significant cytotoxicity in breast cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine?
- Answer : Synthesis typically involves multi-step organic reactions, starting with thieno[2,3-d]pyrimidin-4-amine as the core scaffold. Key steps include:
- Step 1 : Alkylation of the phenolic oxygen group using propan-2-yl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterization : Use ¹H/¹³C NMR (confirming substitution patterns), high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>95%).
- Note : Patent filings for structurally similar thienopyrimidine derivatives emphasize rigorous spectroscopic validation to avoid regioisomeric impurities .
Q. How can researchers identify the primary molecular targets of this compound in cancer biology?
- Answer : Prioritize kinase profiling assays (e.g., Eurofins KinaseProfiler™) to screen for inhibitory activity against ~300 kinases. For example:
- Step 1 : Perform ATP-competitive binding assays at 1 µM compound concentration.
- Step 2 : Validate hits using dose-response curves (IC₅₀ determination).
- Computational Support : Molecular docking studies (AutoDock Vina) can predict binding affinities to BCL-2/MCL-1 family proteins, as seen in structurally related inhibitors .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in structure-activity relationship (SAR) studies?
- Answer : Contradictions often arise from assay variability or off-target effects. Mitigation approaches include:
- Orthogonal Assays : Compare biochemical (e.g., fluorescence polarization) and cellular (e.g., apoptosis via flow cytometry) results.
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets.
- Case Study : A 2024 patent noted conflicting IC₅₀ values for MCL-1 inhibition; resolving this required cryo-EM structural analysis to confirm binding mode heterogeneity .
Q. How should researchers design in vivo studies to evaluate antitumor efficacy while minimizing toxicity?
- Answer :
- Model Selection : Use orthotopic xenografts (e.g., MDA-MB-231 breast cancer) to mimic tumor microenvironment interactions.
- Dosing : Optimize via pharmacokinetic (PK) studies: measure Cₘₐₓ and AUC after oral/intraperitoneal administration.
- Toxicity Metrics : Monitor liver enzymes (ALT/AST) and body weight weekly. A 2024 study on related compounds recommended dose escalation starting at 10 mg/kg .
Q. What experimental approaches can validate the compound’s mechanism of action in resistant cancer cell lines?
- Answer :
- CRISPR-Cas9 Knockout : Generate BCL-2/MCL-1 knockout cell lines to assess dependency.
- Proteomics : Use tandem mass tag (TMT) labeling to quantify apoptosis-related proteins (e.g., cleaved PARP, caspase-3).
- Resistance Reversal : Co-treatment with BH3 mimetics (e.g., venetoclax) can confirm synergistic effects .
Methodological Resources
-
Literature Review : Utilize platforms like ResearchGate to access preprints and connect with authors studying thienopyrimidine derivatives .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
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-
Data Validation : Apply Mendelian randomization principles (e.g., replicated analysis with independent datasets) to confirm biological relevance .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



